Tert-butyl(chloro)diethylsilane

Vue d'ensemble

Description

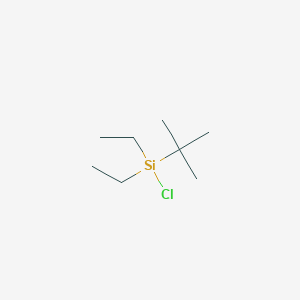

Tert-butyl(chloro)diethylsilane is an organosilicon compound with the molecular formula C8H19ClSi. It is a chlorosilane containing a tert-butyl group and two ethyl groups attached to a silicon atom. This compound is used in organic synthesis, particularly as a protecting group for alcohols and amines.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tert-butyl(chloro)diethylsilane can be synthesized through the reaction of tert-butyl lithium with diethylchlorosilane. The reaction is typically carried out in an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction. The reaction mixture is cooled to 0°C, and tert-butyl lithium is added dropwise to a solution of diethylchlorosilane in anhydrous pentane. The mixture is then stirred at room temperature for several hours, followed by distillation to obtain the desired product .

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated systems and controlled environments helps in maintaining consistency and efficiency in production.

Analyse Des Réactions Chimiques

Types of Reactions: Tert-butyl(chloro)diethylsilane undergoes various chemical reactions, including:

Substitution Reactions: It reacts with alcohols and amines to form tert-butyl(diethyl)silyl ethers and amines, respectively.

Hydrolysis: The compound reacts with water to form tert-butyl(diethyl)silanol and hydrochloric acid.

Common Reagents and Conditions:

Alcohols and Amines: Used in substitution reactions to form silyl ethers and amines.

Bases: Such as triethylamine, used to neutralize the hydrochloric acid formed during substitution reactions.

Catalysts: Used to accelerate hydrolysis reactions.

Major Products Formed:

Silyl Ethers: Formed from the reaction with alcohols.

Silyl Amines: Formed from the reaction with amines.

Silanol: Formed from hydrolysis.

Applications De Recherche Scientifique

Applications in Organic Synthesis

2.1 Protecting Group

One of the primary applications of tert-butyl(chloro)diethylsilane is as a protecting group for alcohols and amines. The compound reacts with hydroxyl groups to form silyl ethers, which can be selectively removed under mild conditions after the desired reaction has been completed. This property is crucial in multi-step organic syntheses where protecting groups are necessary to prevent unwanted reactions.

- Mechanism of Action : The silylation process typically involves the reaction of the alcohol with this compound in the presence of a base such as imidazole or triethylamine, facilitating the formation of a stable silyl ether. This reaction can be performed in solvents like DMF or THF, which enhance the reactivity of the silylation process .

2.2 Synthesis of Pharmaceutical Intermediates

This compound is also employed in the synthesis of pharmaceutical intermediates. For instance, it has been used to synthesize compounds with therapeutic potential, such as p-benzophenoxazole derivatives, which exhibit antagonistic activity towards thromboxane receptors—important targets for treating circulatory diseases .

Case Studies and Research Findings

3.1 Case Study: Synthesis of Prostaglandins

Research has demonstrated the effectiveness of this compound as a hydroxyl protecting agent in the synthesis of prostaglandins. In this study, various alcohols were treated with this compound under optimized conditions to yield protected intermediates that could be further transformed into biologically active prostaglandins .

3.2 Material Science Applications

Beyond organic synthesis, this compound has found applications in material science, particularly in surface modification processes. It can be used to modify silica surfaces to enhance their hydrophobic properties, which is beneficial for various applications including catalysis and sensor development .

Data Tables

| Application Area | Description | Key Benefits |

|---|---|---|

| Organic Synthesis | Protecting group for alcohols and amines | Prevents unwanted reactions during multi-step syntheses |

| Pharmaceutical Development | Synthesis of drug intermediates | Facilitates creation of compounds with therapeutic effects |

| Material Science | Surface modification | Enhances hydrophobicity and functionality of materials |

Mécanisme D'action

The mechanism by which tert-butyl(chloro)diethylsilane exerts its effects involves the formation of a silicon-oxygen or silicon-nitrogen bond with alcohols or amines, respectively. This bond formation is facilitated by the presence of a base, which neutralizes the hydrochloric acid formed during the reaction. The resulting silyl ether or silyl amine is more stable and less reactive than the original alcohol or amine, allowing for selective reactions to occur .

Comparaison Avec Des Composés Similaires

Tert-butyl(chloro)dimethylsilane: Contains two methyl groups instead of two ethyl groups.

Tert-butyl(chloro)diphenylsilane: Contains two phenyl groups instead of two ethyl groups.

Uniqueness: Tert-butyl(chloro)diethylsilane is unique due to its specific combination of tert-butyl and diethyl groups attached to the silicon atom. This combination provides a balance of steric hindrance and reactivity, making it a versatile protecting group in organic synthesis. The ethyl groups offer slightly different reactivity and steric properties compared to methyl or phenyl groups, allowing for tailored applications in various chemical reactions .

Activité Biologique

Tert-butyl(chloro)diethylsilane, also known as TBDES, is an organosilicon compound that has garnered interest in various fields of chemistry due to its unique properties and potential applications. This article delves into its biological activity, focusing on its mechanisms of action, applications in biological systems, and relevant research findings.

Chemical Structure and Properties

This compound has the chemical formula . Its structure consists of a tert-butyl group attached to a silicon atom that is further bonded to two ethyl groups and a chlorine atom. This configuration imparts specific reactivity and solubility characteristics that are beneficial in biological contexts.

Biological Activity Overview

The biological activity of TBDES primarily revolves around its role as a protecting group in organic synthesis, particularly in the modification of biomolecules. Its ability to selectively protect functional groups makes it valuable in the synthesis of complex organic compounds, including pharmaceuticals.

- Silylation Reactions : TBDES is utilized for silylation, which involves the introduction of a silyl group into a molecule. This process enhances the stability and solubility of compounds, facilitating their analysis and manipulation in biological studies.

- Protection of Functional Groups : The compound effectively protects alcohols, amines, and carboxylic acids during synthetic procedures. This protection is crucial for maintaining the integrity of sensitive functional groups during multi-step syntheses.

Applications in Biological Research

TBDES has been employed in various research applications:

- Synthesis of Bioactive Compounds : It is used to synthesize derivatives of natural products and bioactive molecules. For instance, it plays a role in the total synthesis of neuroactive compounds, enhancing the yield and purity of final products .

- Chromatographic Techniques : As a derivatization agent, TBDES improves the detection and quantification of biomolecules in gas chromatography/mass spectrometry (GC/MS) applications .

Case Studies

-

Hydrosilation Reactions : A study demonstrated that TBDES can catalyze hydrosilation reactions involving carbonyl-containing substrates. The selectivity and efficiency achieved through this method highlight its potential for synthesizing complex molecules .

Silane Type Solvent Temperature (°C) Selectivity Ratio (trans/cis) Di-tert-butyl silane Chlorobenzene 80 57:43 Triethyl silane Methylene chloride -20 88:12 - Synthesis of Isoxazoline-N-oxides : TBDES has been utilized as a precursor in synthesizing isoxazoline-N-oxides from α-bromonitroalkanes. This application showcases its versatility in creating nitrogen-containing heterocycles relevant to medicinal chemistry .

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of TBDES:

- Enhanced Stability : The introduction of silyl groups via TBDES significantly stabilizes reactive intermediates during synthetic reactions.

- Selective Reactivity : TBDES exhibits selective reactivity towards alcohols and amines, allowing for controlled modifications without affecting other functional groups .

Propriétés

IUPAC Name |

tert-butyl-chloro-diethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19ClSi/c1-6-10(9,7-2)8(3,4)5/h6-7H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXVMOBDVOAUHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(C(C)(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19ClSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623625 | |

| Record name | tert-Butyl(chloro)diethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107149-55-3 | |

| Record name | tert-Butyl(chloro)diethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.